molecular formula C6H8N2S B573914 5,6-Dimethylpyridazine-3-thiol CAS No. 184219-92-9

5,6-Dimethylpyridazine-3-thiol

Cat. No.: B573914
CAS No.: 184219-92-9
M. Wt: 140.204
InChI Key: IKAZXCXKHBDLBY-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazine-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a thiol group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthesis pathways for 5,6-Dimethylpyridazine-3-thiol have been reported. One approach involves the use of diacetyl and hydrazine in the presence of a metal ion to produce 3-acetyl-5,6-dimethylpyridazine hydrazone, which can be further derivatized. Another method utilizes the reaction of a 5-bromo-6-methylpyrimidine-4-thiol derivative with 1,2,4-triazine-3,5(2H,4H)-dione to produce a pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazine ring system.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridazine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Thiols can be reduced to form thiolates using reducing agents like sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Major Products:

    Oxidation: Disulfides

    Reduction: Thiolates

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

5,6-Dimethylpyridazine-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridazine-3-thiol involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with specific receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5,6-Dimethylpyridazine-3-thiol is unique due to its specific substitution pattern on the pyridazine ring. Similar compounds include other pyridazine derivatives such as:

    Pyridazine: The parent compound with no substituents.

    3,6-Dimethylpyridazine: A similar compound with methyl groups at positions 3 and 6.

    5-Methylpyridazine-3-thiol: A compound with a single methyl group at position 5 and a thiol group at position 3.

Properties

IUPAC Name

3,4-dimethyl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAZXCXKHBDLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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